molecular formula C8H16ClNO B13453398 {1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride

{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride

Cat. No.: B13453398
M. Wt: 177.67 g/mol
InChI Key: YPFSSXDDSICICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-Aminospiro[33]heptan-1-yl}methanol hydrochloride is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro[33]heptane core, which is a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amino and methanol groups. One common method includes the reaction of a suitable ketone with an amine under acidic conditions to form the spirocyclic structure. Subsequent reduction and functionalization steps introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic hydrogenation for reduction steps and controlled crystallization processes to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various reduced derivatives.

    Substitution: Substituted amines and other derivatives.

Scientific Research Applications

{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the spirocyclic structure provides rigidity and specificity in binding. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • {2-Aminospiro[3.3]heptan-2-yl}methanol hydrochloride
  • {6-Aminospiro[3.3]heptan-2-yl}methanol hydrochloride

Uniqueness

{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride is unique due to the position of the amino and methanol groups on the spirocyclic core. This specific arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(3-aminospiro[3.3]heptan-3-yl)methanol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c9-8(6-10)5-4-7(8)2-1-3-7;/h10H,1-6,9H2;1H

InChI Key

YPFSSXDDSICICU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC2(CO)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.